J9Z38: An In-Depth Technical Guide on its Inferred Mechanism of Action in Insects
J9Z38: An In-Depth Technical Guide on its Inferred Mechanism of Action in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
J9Z38 is a principal metabolite of the anthranilic diamide (B1670390) insecticide, Cyantraniliprole (B1669382).[1][2][3] While Cyantraniliprole is extensively studied for its potent insecticidal properties, J9Z38 is recognized for its persistence and, in some cases, equivalent or greater toxicity to certain insect species.[4] This technical guide synthesizes the available scientific information to provide a comprehensive understanding of the inferred mechanism of action of J9Z38 in insects. Due to a lack of direct studies on J9Z38, its mechanism is largely extrapolated from the well-documented action of its parent compound, Cyantraniliprole.
Core Mechanism of Action: Ryanodine (B192298) Receptor Modulation
The primary mode of action for diamide insecticides, including Cyantraniliprole, is the modulation of insect ryanodine receptors (RyRs).[3][4] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells.[5] It is strongly inferred that J9Z38 shares this molecular target.
The proposed signaling pathway for J9Z38, based on the action of Cyantraniliprole, is as follows:
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Binding to Ryanodine Receptors: J9Z38 is presumed to bind to a specific site on the insect ryanodine receptor. This binding is thought to be allosteric, meaning it modifies the receptor's conformation and function without directly obstructing the calcium pore.[6]
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Uncontrolled Calcium Release: This binding event locks the RyR in an open state, leading to a continuous and uncontrolled release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[3]
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Muscle Dysfunction and Paralysis: The sustained high levels of intracellular Ca2+ disrupt normal muscle function, causing rapid muscle contraction, tremors, and ultimately, paralysis.[7]
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Cessation of Feeding and Death: The paralysis of critical muscle groups, including those involved in feeding and movement, leads to a swift cessation of feeding, lethargy, and eventual death of the insect.[4]
Inferred signaling pathway of J9Z38 in an insect muscle cell.
Quantitative Data
| Compound | Species | Assay Type | Value | Reference |
| Cyantraniliprole | Spodoptera frugiperda | Topical LC50 | 0.088 mg/L | [7] |
| Cyantraniliprole + J9Z38 | Eisenia fetida (Earthworm) | Oxidative Stress Induction | > 5.0 mg/kg | [7][8] |
| Cyantraniliprole | Honey Bees | Acute Contact Toxicity | Highly Toxic | [4] |
| J9Z38 | Honey Bees | Acute Contact Toxicity | More toxic than parent | [4] |
Experimental Protocols
To facilitate further research into the specific mechanism of action of J9Z38, this section outlines standard experimental protocols used for studying insecticide interactions with insect ryanodine receptors.
Protocol 1: Radioligand Binding Assay
This assay is a standard method to quantify the binding affinity of a compound to its receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of J9Z38 for insect ryanodine receptors.
Methodology:
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Membrane Preparation: Isolate microsomal membrane fractions rich in RyRs from a suitable insect tissue (e.g., thoracic muscle of lepidopteran larvae) or from cell lines expressing the insect RyR.[1]
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Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the RyR, such as [3H]ryanodine.[9]
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Competition: Add increasing concentrations of unlabeled J9Z38 to the incubation mixture to compete with the radioligand for RyR binding sites.
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Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[1]
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The data is then analyzed to calculate the IC50 of J9Z38, from which the Ki (an estimate of the Kd) can be derived.
Workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Imaging Assay
This functional assay measures the effect of a compound on intracellular calcium levels.
Objective: To determine the potency (EC50) of J9Z38 in inducing calcium release via RyR activation.
Methodology:
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Cell Culture and Dye Loading: Culture a suitable insect cell line (e.g., Sf9) that endogenously or recombinantly expresses the target RyR. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of the test compound.
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Compound Application: Apply varying concentrations of J9Z38 to the cells.
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Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence microscope or plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.
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Data Analysis: Plot the peak fluorescence change as a function of J9Z38 concentration to determine the EC50 value.
Conclusion and Future Directions
While the precise molecular interactions of J9Z38 with insect ryanodine receptors remain to be elucidated, the available evidence strongly suggests a mechanism of action analogous to its parent compound, Cyantraniliprole. J9Z38 is inferred to be a potent activator of insect RyRs, leading to uncontrolled calcium release, muscle paralysis, and subsequent insect mortality. Its notable persistence and, in some instances, enhanced toxicity, underscore the importance of further research.
Future studies should focus on:
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Direct Binding Studies: Conducting radioligand binding assays to determine the specific binding affinity of J9Z38 to various insect RyRs.
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Electrophysiology: Using techniques such as planar lipid bilayer recordings to characterize the effect of J9Z38 on single-channel properties of insect RyRs.
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Structure-Activity Relationship Studies: Comparing the activity of J9Z38 with that of Cyantraniliprole and other metabolites to understand the structural determinants of their potency and selectivity.
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Resistance Monitoring: Investigating the potential for insect populations to develop resistance to J9Z38, particularly in light of its environmental persistence.
A more detailed understanding of the mechanism of action of J9Z38 will be crucial for the development of more effective and sustainable insect pest management strategies and for accurately assessing its ecological impact.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fao.org [fao.org]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insect Ryanodine Receptor: Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Residue and toxicity of cyantraniliprole and its main metabolite J9Z38 in soil-earthworm microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
